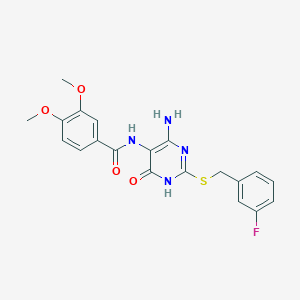

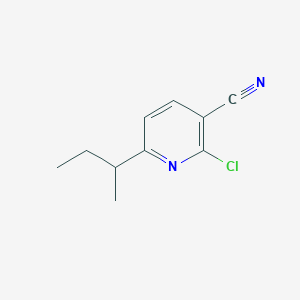

3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . Isoxazoles, on the other hand, are organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Molecular Structure Analysis

The molecular structure of thiazoles involves a planar five-membered ring with delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of “3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their potential in cancer treatment due to their antitumor and cytotoxic properties. Compounds with a thiazole ring have shown potent effects on various human tumor cell lines . The presence of the thiophen-2-yl group could potentially enhance these properties, making this compound a candidate for further research in cancer therapeutics.

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial drugs. Research has indicated that modifications to the thiazole ring, such as the addition of a thiophen-2-yl group, can lead to compounds with significant antimicrobial properties . This compound could be explored for its effectiveness against a range of pathogenic bacteria and fungi.

Anti-Inflammatory Activity

Thiazole derivatives are known to exhibit anti-inflammatory activity. The structural features of this compound suggest that it may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .

Neuroprotective Properties

Some thiazole derivatives have shown neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases. The compound could be investigated for its potential role in protecting neuronal cells against damage .

Antiviral Activity

Thiazole compounds have been identified as potent antiviral agents. Given the structural complexity of this compound, it may offer a new avenue for the development of antiviral drugs, particularly against HIV .

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity. The compound’s unique structure could provide a basis for the development of new antidiabetic medications, possibly acting through novel mechanisms .

Antioxidant Properties

Antioxidants are crucial in combating oxidative stress in the body. Thiazole-based compounds have demonstrated antioxidant activity, and this compound could contribute to this field by acting as a free radical scavenger .

Hepatoprotective Effects

The liver is vital for detoxification processes, and hepatoprotective agents are essential in preventing liver damage. Thiazole derivatives have shown potential in this area, and the compound may have applications in protecting the liver from various toxins .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammatory responses, microbial growth, and cancer progression .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with protein synthesis . The exact changes resulting from these interactions would depend on the specific target and the biological context.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets . Thiazole derivatives have been found to impact pathways related to inflammation, microbial growth, and cancer . The downstream effects of these interactions can include reduced inflammation, inhibited microbial growth, or slowed cancer progression .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . Their metabolism and excretion can vary depending on the specific structure of the compound . These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets of thiazole derivatives, the effects could include reduced inflammation, inhibited microbial growth, or slowed cancer progression . These effects would be the result of the compound’s interactions with its targets and its impact on related biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the body, including the presence of other drugs, can influence the compound’s efficacy and potential side effects .

Eigenschaften

IUPAC Name |

3-methyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S2/c1-7-5-9(17-15-7)11(16)14-12-13-8(6-19-12)10-3-2-4-18-10/h2-6H,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIXEZMPBQQYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)

![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)